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Compound of Interest

Compound Name: 10(2)-Nonadecenoyl! chloride

An In-depth Technical Guide to the Synthesis of 10(Z)-Nonadecenoyl Chloride

This guide provides a detailed synthetic route for 10(Z)-nonadecenoyl chloride, a valuable
chemical intermediate. The synthesis is presented in three main stages, beginning with the
stereoselective formation of the Z-alkene backbone via a Wittig reaction, followed by hydrolysis
to the corresponding carboxylic acid, and concluding with the conversion to the final acyl
chloride product. This document is intended for researchers, scientists, and professionals in the
field of drug development and organic synthesis.

Overview of the Synthetic Route

The synthesis of 10(Z)-nonadecenoyl chloride is achieved through a three-step process. The
key to this synthesis is the initial Wittig reaction, which establishes the Z-stereochemistry of the
double bond. Non-stabilized Wittig reagents are known to produce (Z)-alkenes with high
selectivity when reacting with aldehydes.[1][2][3] The subsequent steps involve standard
functional group transformations.

The overall synthetic pathway is as follows:

o Step 1: Wittig Olefination. A Wittig reaction between decanal and the ylide generated from (9-
carboxynonyl)triphenylphosphonium bromide produces 10(Z)-nonadecenoic acid. To ensure
solubility and prevent side reactions, the carboxylic acid on the phosphonium salt is often
protected as an ester, which is then hydrolyzed in a subsequent step.

o Step 2: Oxidation. This step is an alternative to the Wittig reaction directly producing the
carboxylic acid. If the Wittig reaction is designed to produce 10(Z)-nonadecenal, a
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subsequent oxidation is required. Various methods are available for the oxidation of long-
chain aldehydes to carboxylic acids.[4][5]

o Step 3: Acyl Chloride Formation. The final step is the conversion of 10(Z)-nonadecenoic acid
to 10(Z)-nonadecenoyl chloride. This is typically achieved using a chlorinating agent such
as oxalyl chloride or thionyl chloride.[6][7][8]

Detailed Experimental Protocols
Step 1: Synthesis of 10(Z)-Nonadecenoic Acid via Wittig
Reaction

This protocol is adapted from a general procedure for the synthesis of Z-alkenoic acids. The
Wittig reaction is performed using a phosphonium ylide derived from a w-bromoalkanoic acid
ester and triphenylphosphine.

2.1. Preparation of (9-ethoxycarbonylnonyl)triphenylphosphonium Bromide
o Reactants: Ethyl 10-bromodecanoate, triphenylphosphine.

e Procedure: A solution of ethyl 10-bromodecanoate (1 equivalent) and triphenylphosphine
(1.1 equivalents) in acetonitrile is refluxed for 24 hours. The solvent is then removed under
reduced pressure, and the resulting crude phosphonium salt is washed with diethyl ether to
yield a white solid.

2.2. Wittig Reaction and Hydrolysis

o Reactants: (9-ethoxycarbonylnonyl)triphenylphosphonium bromide, sodium ethoxide,
decanal.

e Procedure:

o The phosphonium salt (1 equivalent) is suspended in anhydrous tetrahydrofuran (THF) at
0 °C under an inert atmosphere (e.g., argon or nitrogen).

o A solution of sodium ethoxide (1.1 equivalents) in ethanol is added dropwise, and the
mixture is stirred for 1 hour to form the ylide.
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o Decanal (1 equivalent) is then added dropwise at 0 °C, and the reaction mixture is allowed
to warm to room temperature and stirred for 12-18 hours.

o The reaction is quenched with water, and the THF is removed under reduced pressure.

o The aqueous residue is acidified with HCI and extracted with diethyl ether. The combined
organic extracts are washed with brine, dried over anhydrous sodium sulfate, and
concentrated to give the crude ethyl 10(Z)-nonadecenoate.

o The crude ester is then hydrolyzed by refluxing with a solution of potassium hydroxide in
ethanol/water for 4 hours.

o After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is
acidified with HCI.

o The resulting 10(Z)-nonadecenoic acid is extracted with diethyl ether, washed with brine,
dried over anhydrous sodium sulfate, and the solvent is removed to yield the product.

Parameter Value Reference

Typical Yield (Wittig) 60-80% General Wittig reaction yields
Typical Yield (Hydrolysis) >95% General ester hydrolysis yields
Z/E Selectivity >95:5 [9]

Step 2 (Alternative): Oxidation of 10(Z)-Nonadecenal to
10(Z)-Nonadecenoic Acid

This step is necessary if the Wittig reaction is designed to produce the aldehyde 10(Z)-
nonadecenal.

o Reactants: 10(Z)-Nonadecenal, potassium dichromate, sulfuric acid.
e Procedure:

o 10(2)-Nonadecenal (1 equivalent) is dissolved in acetone.
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o A solution of potassium dichromate (0.7 equivalents) in aqueous sulfuric acid is added
dropwise to the aldehyde solution at O °C.

o The mixture is stirred at room temperature for 8-12 hours.
o The reaction is quenched with water and extracted with diethyl ether.

o The combined organic extracts are washed with brine, dried over anhydrous sodium
sulfate, and concentrated to yield 10(Z)-nonadecenoic acid.

Parameter Value Reference

[10], General aldehyde

Typical Yield 70-90% o
oxidations

Step 3: Synthesis of 10(Z)-Nonadecenoyl Chloride

This protocol describes the conversion of the carboxylic acid to the final acyl chloride.
» Reactants: 10(Z)-Nonadecenoic acid, oxalyl chloride, dimethylformamide (DMF).
e Procedure:

o 10(2)-Nonadecenoic acid (1 equivalent) is dissolved in anhydrous dichloromethane (DCM)
under an inert atmosphere.

o A catalytic amount of DMF (1-2 drops) is added.
o Oxalyl chloride (1.2-1.5 equivalents) is added dropwise at 0 °C.

o The reaction mixture is stirred at room temperature for 1-2 hours, or until gas evolution
ceases.

o The solvent and excess oxalyl chloride are removed under reduced pressure to yield the
crude 10(Z)-nonadecenoyl chloride. The product is often used in the next step without
further purification.
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Parameter Value Reference
Typical Yield >95% (crude) [6],[11]

_ High, used without further
Purity [8]

purification

Characterization Data for 10(Z)-Nonadecenoic Acid

Property Value Reference
Molecular Formula C19H3602 [12][13]
Molecular Weight 296.49 g/mol [13]
CAS Number 73033-09-7 [12][13]
Appearance Solid or liquid [12]
Characteristic signals for cis-
o General NMR data for Z-
1H NMR vinylic protons (6 ~5.3 ppm,
] alkenes
multiplet)
Characteristic signals for cis-
o General NMR data for Z-
13C NMR vinylic carbons (& ~129-130
alkenes
ppm)
Mass Spectrometry (m/z) [M-H]~ at 295.3 [12]

Visualizations

Synthesis Workflow
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Step 3: Acyl Chloride Formation

Click to download full resolution via product page

Caption: Workflow for the synthesis of 10(Z)-Nonadecenoyl Chloride.

Logical Relationship of Reactants for Wittig Reaction
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Caption: Reactant relationships for the Z-selective Wittig reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.organic-chemistry.org/namedreactions/wittig-reaction.shtm
https://en.wikipedia.org/wiki/Wittig_reaction
https://www.alfa-chemistry.com/resources/wittig-reaction.html
https://pubs.acs.org/doi/10.1021/acssuschemeng.1c06755
https://www.organic-chemistry.org/synthesis/C1O/carboxylicacids/oxidations.shtm
https://www.researchgate.net/post/Which-is-the-best-reagent-to-convert-fatty-acids-to-their-respective-chlorides
https://en.wikipedia.org/wiki/Acyl_chloride
https://www.researchgate.net/post/How_i_can_modify_fatty_acid_in_to_acyl_chloride_using_thionyl_chloride
https://pubmed.ncbi.nlm.nih.gov/20069386/
https://pubmed.ncbi.nlm.nih.gov/20069386/
https://www.chemguide.co.uk/organicprops/carbonyls/oxidation.html
https://commonorganicchemistry.com/Rxn_Pages/Acid_to_Acid_Chloride/Acid_to_Acid_Chloride_Index.htm
https://pubchem.ncbi.nlm.nih.gov/compound/cis-10-Nonadecenoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/cis-10-Nonadecenoic-acid
https://www.larodan.com/product/10z-nonadecenoic-acid/
https://www.benchchem.com/product/b8260759#synthesis-route-for-10-z-nonadecenoyl-chloride
https://www.benchchem.com/product/b8260759#synthesis-route-for-10-z-nonadecenoyl-chloride
https://www.benchchem.com/product/b8260759#synthesis-route-for-10-z-nonadecenoyl-chloride
https://www.benchchem.com/product/b8260759#synthesis-route-for-10-z-nonadecenoyl-chloride
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8260759?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8260759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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